molecular formula C11H13N B042741 1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole CAS No. 80278-94-0

1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole

Cat. No. B042741
CAS RN: 80278-94-0
M. Wt: 159.23 g/mol
InChI Key: JTROANRTWHDFMQ-UHFFFAOYSA-N
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Description

1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole is an organic compound with the molecular formula C11H13N . It is used in the synthesis of dye-sensitized solar cells .


Molecular Structure Analysis

The molecule contains a total of 27 bonds, including 14 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 eight-membered ring, 1 nine-membered ring, and 1 twelve-membered ring .


Chemical Reactions Analysis

While specific chemical reactions involving 1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole are not available, it is known to be used in the synthesis of dye-sensitized solar cells .


Physical And Chemical Properties Analysis

The compound has a predicted density of 1.070±0.06 g/cm3 and a predicted boiling point of 256.5±10.0 °C . Its molecular weight is 159.23 .

Scientific Research Applications

Synthesis of Dye-Sensitized Solar Cells

1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole is used in the synthesis of dye-sensitized solar cells . These solar cells are a type of photovoltaic cell that work by absorbing sunlight and using it to excite electrons in a dye. The excited electrons are then transferred to a semiconductor, creating an electric current.

Organic Photovoltaic Devices

New small acceptor–donor (A–D) molecules have been recently investigated as a component of organic solar cells . In this research, 2-((4-(2-Ethylhexyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)methylene)malononitrile was prepared from 4-(2-ethylhexyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole in a two-step process via Vilsmeier–Haack formylation and Knoevenagel reaction with malononitrile .

Light-Emitting Diodes (OLEDs)

The development of the components of organic light-emitting diodes (OLEDs) has led to a significant increase in the structural complexities of organic compounds so that their physicochemical and special properties correspond to the necessary data . The small molecules used in these photovoltaic devices have evolved from the simplest ones with the structure D-A, D-π-A, D-A-D or A-D-A to more complex ones containing several different donor and acceptor moieties in various combinations .

Synthesis of Indoline Dyes

Enantiopure 1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole, the starting material of indoline dyes, could be obtained from the diastereomeric salt with N-tosyl-®-phenylglycine . Indoline dyes are a class of organic compounds that are used as dyes due to their ability to absorb and emit light.

Conformational Equilibrium Studies

The nature of the ortho substituent of N-methyl-1-iodo-1,2,3,3a,4,8b-hexahydrocyclopenta indole on the conformational equilibrium of the cyclopentane ring has been established by 1H NMR spectroscopy . This helps in understanding the structural dynamics of the molecule.

Luminescent Properties

The luminescent properties of 1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole have been studied . Luminescent properties are important in the field of optoelectronics and sensing technologies.

Safety and Hazards

The compound may cause irritation to the eyes, skin, and respiratory tract. Appropriate personal protective equipment, such as gloves and protective eyewear, should be worn when handling this compound .

Future Directions

Recently, small acceptor–donor (A–D) molecules like 1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole have been investigated as components of organic solar cells . This suggests potential future directions in the development of photovoltaic devices.

properties

IUPAC Name

1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-2-6-10-8(4-1)9-5-3-7-11(9)12-10/h1-2,4,6,9,11-12H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTROANRTWHDFMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)NC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole

Synthesis routes and methods I

Procedure details

A mixture of 1,2,3,4-tetrahydrocyclopenta[b]indole (11 mmol, 1.8 g), 5% Pd/C (0.5 g), and concentrated hydrochloric acid (1.2 mL) was hydrogenated at 45 psi on a Parr shaker. After 3 h, the mixture was removed from the shaker and filtered through Celite. The solid bed was washed with methanol. The filtrate was concentrated. The crude oil was dissolved in 1 N HCl and washed with ether. The aqueous phase was treated with 2.5 N NaOH to pH>10 and then extracted with chloroform. The combined chloroform extracts were dried over MgSO4, filtered and concentrated to give the crude indoline. The material was purified by flash column chromatography through silica gel (Biotage, elution with 10% ethyl acetate-hexanes) to give the known indoline (7.6 mmol, 1.2 g, 69%) as a clear oil.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One
Yield
69%

Synthesis routes and methods II

Procedure details

1.9 g of sodium cyanoborohydride are added in portions to a solution of 1.5 g of 1,2,3,4-tetrahydrocyclopenta[b]indole in 40 ml of acetic acid cooled to 15° C. The reaction medium is stirred for 20 hours while allowing it to rise to ambient temperature and then the pH is brought to neutrality with a 28% aqueous ammonia solution. The reaction mixture is diluted with water and then extracted with dichloromethane, and the organic phase is washed with a saturated sodium chloride solution, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by silica column chromatography, elution being carried out with a mixture of heptane and ethyl acetate (95/05), so as to give 1.3 g of 1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole in the form of a colorless oil.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole
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1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole
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1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole
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1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole
Reactant of Route 5
1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole
Reactant of Route 6
1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole

Q & A

Q1: What is the significance of 1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole in organic synthesis?

A1: 1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole serves as a crucial starting material for synthesizing indoline dyes []. Its derivatives also show promise as components in organic solar cells [].

Q2: How can enantiopure 1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole be obtained?

A2: A study demonstrated the successful resolution of enantiopure 1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole by forming diastereomeric salts with N-Tosyl-(R)-phenylglycine in ethanol []. This method highlights the importance of chiral resolution in obtaining enantiomerically pure compounds.

Q3: Can you provide an example of a derivative synthesized from 1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole and its potential application?

A3: Researchers successfully synthesized 2-((4-(2-ethylhexyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)methylene)malononitrile from 1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole through a two-step process involving Vilsmeier–Haack formylation and Knoevenagel reaction []. This derivative has potential applications in organic solar cells due to its acceptor-donor molecular structure.

Q4: What analytical techniques were employed to characterize the synthesized 1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole derivatives?

A4: The structures of newly synthesized compounds, including 2-((4-(2-ethylhexyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)methylene)malononitrile, were confirmed using a comprehensive set of analytical techniques. These included elemental analysis, high-resolution mass spectrometry, 1H and 13C NMR spectroscopy, IR spectroscopy, and UV-Vis spectroscopy [].

Q5: Beyond dyes and solar cells, has 1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole been identified in any natural sources?

A5: Interestingly, 1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole was identified as one of the chemical constituents in the ethanol extract of Moringa oleifera leaves []. This finding suggests potential biological activities of this compound and its derivatives, warranting further investigation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.